L-丝氨酸-2-13C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-Serine-2-13C is a chiral amino acid derivative It is structurally similar to serine, with the addition of a hydroxyl group on the beta carbon

科学研究应用

L-Serine-2-13C has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of peptides and proteins.

Medicine: It has potential therapeutic applications due to its structural similarity to naturally occurring amino acids.

Industry: It is used in the production of pharmaceuticals and other fine chemicals .

作用机制

Target of Action

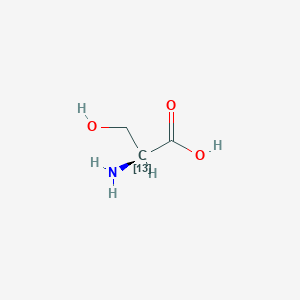

L-Serine-2-13C, also known as (2S)-2-Amino-3-hydroxy(213C)propanoic acid, is a non-essential amino acid that plays a central role in cellular proliferation . It is synthesized from central metabolic pathway intermediates .

Mode of Action

It is known that it interacts with its targets in the body to influence cellular proliferation . The 13C label on the molecule allows it to be tracked and quantified during drug development processes .

Biochemical Pathways

L-Serine-2-13C is involved in several biochemical pathways. It is synthesized from glucose via 3-phosphoglycerate/3-phosphoserine and via interconversion of glycine . It can also be obtained from the diet and the degradation of dietary proteins and phospholipids .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of L-Serine-2-13C’s action is primarily seen in its role in cellular proliferation . .

生化分析

Biochemical Properties

L-Serine-2-13C plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the activation of glycine receptors and upregulation of PPAR-γ, leading to neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

The effects of L-Serine-2-13C on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, L-Serine-2-13C has been found to exert neuroprotective effects by mitigating neurotoxicity through the activation of the glycine receptor and increasing the expression of PPAR-y .

Molecular Mechanism

The molecular mechanism of action of L-Serine-2-13C is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the formation of sphingolipids in the central nervous system, essential for neural differentiation and survival .

Metabolic Pathways

L-Serine-2-13C is involved in various metabolic pathways. It is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis rather than phosphenolpyruvate from gluconeogenesis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine-2-13C can be achieved through several methods. One common approach involves the use of chiral catalysts to induce stereoselectivity in the formation of the desired enantiomer. For example, asymmetric hydrogenation of a suitable precursor can yield the desired product with high enantiomeric purity .

Industrial Production Methods

Industrial production of L-Serine-2-13C typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .

化学反应分析

Types of Reactions

L-Serine-2-13C undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a keto acid, while reduction of the amino group can produce a primary amine .

相似化合物的比较

Similar Compounds

Serine: Structurally similar but lacks the additional hydroxyl group on the beta carbon.

Threonine: Similar structure but with a different configuration of the hydroxyl group.

Uniqueness

L-Serine-2-13C is unique due to its specific stereochemistry and the presence of the hydroxyl group on the beta carbon, which imparts distinct chemical and biological properties .

生物活性

L-Serine-2-13C is a stable isotope-labeled form of the amino acid L-serine, which plays a crucial role in various biological processes, including protein synthesis, neurotransmitter production, and cellular metabolism. The incorporation of the carbon-13 isotope allows researchers to trace metabolic pathways and study the dynamics of L-serine in biological systems. This article reviews the biological activity of L-Serine-2-13C, highlighting its metabolic roles, implications in health and disease, and findings from recent research.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₇NO₃ |

| Molecular Weight | 106.085 g/mol |

| CAS Number | 89232-76-8 |

| Density | 1.4 ± 0.1 g/cm³ |

| Melting Point | 222ºC (dec.) |

L-Serine is classified as a non-essential amino acid, meaning it can be synthesized by the body. It is involved in several metabolic pathways, including the synthesis of proteins and neurotransmitters such as glycine and D-serine, which are important for brain function.

Metabolic Pathways

L-Serine participates in crucial metabolic pathways:

- Synthesis of Neurotransmitters : L-serine is a precursor for glycine and D-serine, both of which are essential for neurotransmission in the central nervous system.

- One-Carbon Metabolism : It contributes to one-carbon metabolism, which is vital for nucleotide synthesis and DNA methylation processes.

- Sphingolipid Biosynthesis : L-serine is involved in the biosynthesis of sphingolipids through its action on serine palmitoyltransferase (SPT), an enzyme that catalyzes the first step in sphingolipid synthesis .

Case Studies and Research Findings

- Neurological Implications : A study investigated the effects of L-serine supplementation in patients with Hereditary Sensory Neuropathy type 1 (HSAN1). Results indicated that L-serine could improve neurological function by enhancing nerve growth factor signaling pathways .

- Alzheimer's Disease Model : In animal models of Alzheimer's disease (AD), treatment with L-serine demonstrated a reduction in amyloid-beta production and neurofibrillary tangles, suggesting potential therapeutic effects against AD .

- Enzymatic Activity : Research using isotopically labeled L-serine derivatives has shown differences in enzymatic activity between bacterial and human SPTs. The isotope effect observed with L-serine-2-13C provides insights into the catalytic mechanisms of these enzymes .

Kinetic Analysis

Kinetic studies have revealed that isotopically labeled substrates like L-serine-2-13C can significantly affect enzyme kinetics. For example, variations in substrate labeling influence the activity of SPT, highlighting the importance of isotopic labeling in biochemical assays .

Implications in Health and Disease

L-serine deficiency has been linked to various neurological disorders. Genetic variants affecting phosphoserine phosphatase (PSP), an enzyme involved in L-serine metabolism, have been associated with lower levels of L-serine and related amino acids in patients with intellectual disabilities and seizures . Furthermore, elevated PSP activity has been observed in conditions such as schizophrenia, indicating a complex relationship between L-serine metabolism and mental health disorders .

属性

IUPAC Name |

(2S)-2-amino-3-hydroxy(213C)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-JACJRKFSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C@@H](C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。